molecular formula C12H14O5 B1334122 Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 74053-93-3

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B1334122
CAS No.: 74053-93-3
M. Wt: 238.24 g/mol
InChI Key: KUSJBCBZGGAXBX-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the phenyl ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(3,4,5-trimethoxyphenyl)-3-oxopropanoate
  • Methyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

Uniqueness

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSJBCBZGGAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374338
Record name methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74053-93-3
Record name methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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